Fridamycin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fridamycin E is an anthraquinone.
科学的研究の応用
Chemoenzymatic Synthesis
Fridamycin E has been the subject of significant synthetic interest due to its complex structure and potential biological activity. Ueberbacher et al. (2005) achieved a chemoenzymatic, asymmetric total synthesis of (R)-fridamycin E using a biocatalytic deracemization protocol. This method allowed for the construction of the chiral side-chain from a functionalized racemic oxirane without producing undesired stereoisomers (Ueberbacher et al., 2005).
De Novo Asymmetric Synthesis
Chen et al. (2011) reported a de novo asymmetric synthesis of both (R)- and (S)-fridamycin E, using a linear route from commercially available materials. This synthesis featured key transformations like Claisen rearrangement and Sharpless dihydroxylation. Notably, the natural (R)-enantiomer showed significant antibacterial activity against certain E. coli strains (Chen et al., 2011).
Synthesis Methods Comparison
Krohn and Baltus (1988) synthesized racemic this compound using methods like Grignard reaction and ozonolysis. They also produced the enantiomer from (S)-lactic acid, which helped establish the natural this compound configuration as (R) (Krohn & Baltus, 1988).
Fridamycin A in Diabetes Research
Fridamycin A, structurally similar to this compound, was studied by Yoon et al. (2019) for its potential antidiabetic properties. It induced glucose uptake in adipocytes through the AMP-activated protein kinase pathway without promoting adipogenesis, suggesting potential applications in diabetes management (Yoon et al., 2019).
Antibacterial and Anticancer Properties
This compound and related compounds have shown antibacterial and anticancer activities in various studies. For example, the study by Abdelfattah et al. (2008) on moromycins A and B (related to fridamycin) highlighted significant cytotoxicity against certain human cancer cell lines (Abdelfattah et al., 2008).
Agricultural Applications
In the agricultural sector, this compound has been identified as a phytotoxin. Natsume et al. (2018) discovered that it was produced by a plant pathogenic Streptomyces strain and inhibited sprouting in potato microtubers, suggesting a potential role in plant pathology (Natsume et al., 2018).
特性
分子式 |
C19H16O7 |
---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
(3R)-4-(1,5-dihydroxy-9,10-dioxoanthracen-2-yl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C19H16O7/c1-19(26,8-13(21)22)7-9-5-6-11-15(16(9)23)18(25)10-3-2-4-12(20)14(10)17(11)24/h2-6,20,23,26H,7-8H2,1H3,(H,21,22)/t19-/m1/s1 |
InChIキー |
MVEDBMGRQONWSQ-LJQANCHMSA-N |
異性体SMILES |
C[C@@](CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
SMILES |
CC(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
正規SMILES |
CC(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |
同義語 |
fridamycin E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。